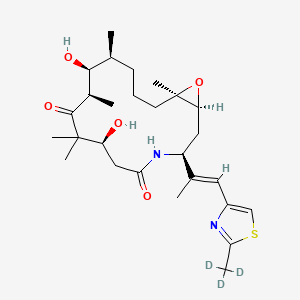
Ixabepilone-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ixabepilone-d3 is a deuterated form of ixabepilone, a semi-synthetic analog of epothilone B. Ixabepilone is a microtubule inhibitor used primarily in the treatment of metastatic or locally advanced breast cancer that has shown resistance to other chemotherapeutic agents such as taxanes and anthracyclines . The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of ixabepilone due to the presence of deuterium atoms, which can provide more detailed insights through mass spectrometry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ixabepilone is synthesized through a series of complex organic reactions starting from epothilone B, which is produced by the myxobacterium Sorangium cellulosum . The synthesis involves the modification of the lactone ring to a lactam ring to improve metabolic stability and pharmacokinetics . The deuterated form, Ixabepilone-d3, is prepared by incorporating deuterium atoms into specific positions of the ixabepilone molecule. This is typically achieved through the use of deuterated reagents and solvents during the synthesis process .
Industrial Production Methods
Industrial production of ixabepilone involves large-scale fermentation of Sorangium cellulosum to produce epothilone B, followed by chemical modification to obtain ixabepilone . The production of this compound follows a similar pathway but requires the use of deuterated chemicals to ensure the incorporation of deuterium atoms .
Analyse Des Réactions Chimiques
Types of Reactions
Ixabepilone-d3 undergoes various chemical reactions, including:
Oxidation: Ixabepilone can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on the ixabepilone molecule.
Substitution: Substitution reactions can occur at specific positions on the molecule, particularly where deuterium atoms are incorporated.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions include various metabolites that can be studied to understand the pharmacokinetics and metabolic pathways of ixabepilone .
Applications De Recherche Scientifique
Ixabepilone-d3 is widely used in scientific research for various applications:
Chemistry: Used to study the chemical properties and reactions of ixabepilone.
Biology: Helps in understanding the biological interactions and effects of ixabepilone at the cellular level.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of ixabepilone.
Industry: Employed in the development of new formulations and delivery methods for ixabepilone
Mécanisme D'action
Ixabepilone-d3, like ixabepilone, exerts its effects by binding to beta-tubulin subunits in microtubules, stabilizing them and preventing their depolymerization . This stabilization disrupts the normal function of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Epothilone B: The natural precursor to ixabepilone, with similar microtubule-stabilizing properties but less metabolic stability.
Taxanes (e.g., Paclitaxel): Another class of microtubule inhibitors used in cancer treatment, but with different resistance profiles and side effects.
Uniqueness
Ixabepilone-d3 is unique due to its deuterium incorporation, which allows for more precise pharmacokinetic and metabolic studies. This makes it a valuable tool in both research and clinical settings for understanding and improving the therapeutic use of ixabepilone .
Propriétés
Formule moléculaire |
C27H42N2O5S |
|---|---|
Poids moléculaire |
509.7 g/mol |
Nom IUPAC |
(1S,3S,7S,10R,11S,12S,16R)-7,11-dihydroxy-8,8,10,12,16-pentamethyl-3-[(E)-1-[2-(trideuteriomethyl)-1,3-thiazol-4-yl]prop-1-en-2-yl]-17-oxa-4-azabicyclo[14.1.0]heptadecane-5,9-dione |
InChI |
InChI=1S/C27H42N2O5S/c1-15-9-8-10-27(7)22(34-27)12-20(16(2)11-19-14-35-18(4)28-19)29-23(31)13-21(30)26(5,6)25(33)17(3)24(15)32/h11,14-15,17,20-22,24,30,32H,8-10,12-13H2,1-7H3,(H,29,31)/b16-11+/t15-,17+,20-,21-,22-,24-,27+/m0/s1/i4D3 |
Clé InChI |
FABUFPQFXZVHFB-CGCXIUEZSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C1=NC(=CS1)/C=C(\C)/[C@@H]2C[C@H]3[C@](O3)(CCC[C@@H]([C@@H]([C@H](C(=O)C([C@H](CC(=O)N2)O)(C)C)C)O)C)C |
SMILES canonique |
CC1CCCC2(C(O2)CC(NC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC3=CSC(=N3)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1r,3r)-1-(2,3-difluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid](/img/structure/B13446842.png)
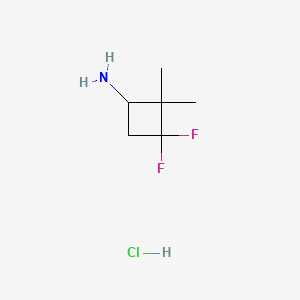
![tert-butyl (1RS,4RS&,5SR&,6SR)-4-amino-5-hydroxy-7-azabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B13446847.png)
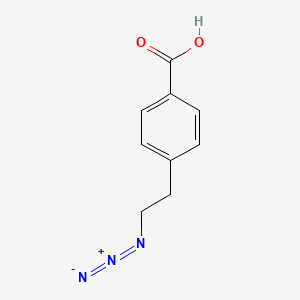
![[(2R,3R,4S,5R,6S,8S,9S,10R,13R,17R)-11-ethyl-8-hydroxy-6,16-dimethoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] acetate](/img/structure/B13446857.png)
![N-[2-(Dimethylamino)ethyl]-4-(trifluoromethoxy)aniline](/img/structure/B13446859.png)
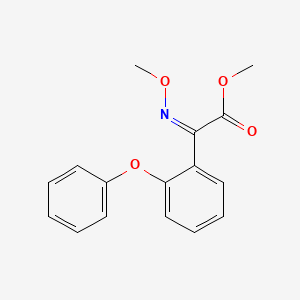
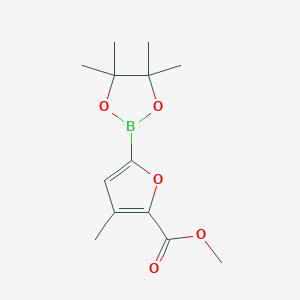
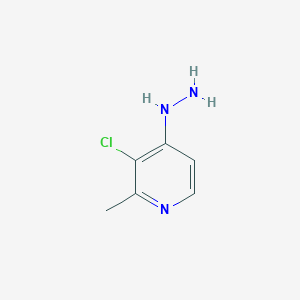
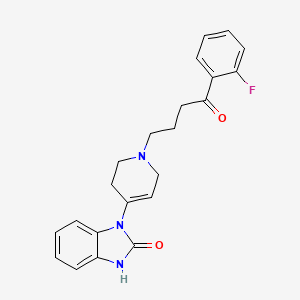
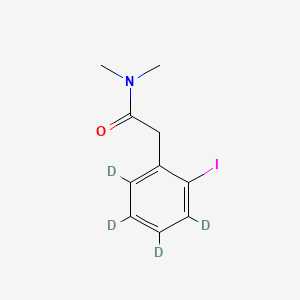
![Methyl[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B13446913.png)
![(5R,8R,9R,10S,13S,14R)-17-hydroxy-2,10,13,17-tetramethyl-5,6,7,8,9,11,12,14,15,16-decahydro-4H-cyclopenta[a]phenanthren-3-one](/img/structure/B13446918.png)
![4-[2-[7-[3,3-Dimethyl-5-sulfo-1-(4-sulfobutyl)indol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-5-sulfoindol-1-yl]butane-1-sulfonate](/img/structure/B13446919.png)
